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molecular formula C12H13NO4S B8580112 Methyl 3-[2-(acetylsulfanyl)acetamido]benzoate CAS No. 62393-28-6

Methyl 3-[2-(acetylsulfanyl)acetamido]benzoate

Cat. No. B8580112
M. Wt: 267.30 g/mol
InChI Key: WCTPJJYXWLTNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04096277

Procedure details

A mixture of methyl 3-(2-chloroacetamido)benzoate (16 g., 0.07 mole) and potassium thiolacetate (7.1 g., 0.065 mole) in 150 ml. of acetone is refluxed for 4.5 hr. After cooling, the reaction mixture is filtered and the filtrate concentrated under reduced pressure. The residual solid thus obtained is slurried with n-hexane to afford an 86% yield of crude product. Crystallization of the crude product from ethyl acetate-n-hexane affords analytically pure METHYL 3-[2-(ACETYLTHIO)ACETAMIDO]BENZOATE, m.p. 117.5°-119.5° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10])=[O:4].[S:16]1C=CC=C1CC([O-])=O.[K+].[CH3:26][C:27](C)=[O:28]>CCCCCC>[C:27]([S:16][CH2:2][C:3]([NH:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10])=[O:4])(=[O:28])[CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
ClCC(=O)NC=1C=C(C(=O)OC)C=CC1
Name
Quantity
7.1 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual solid thus obtained
CUSTOM
Type
CUSTOM
Details
to afford an 86% yield of crude product
CUSTOM
Type
CUSTOM
Details
Crystallization of the crude product from ethyl acetate-n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SCC(=O)NC=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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